molecular formula CH3NaS B127743 Sodium methanethiolate CAS No. 5188-07-8

Sodium methanethiolate

Cat. No. B127743
CAS RN: 5188-07-8
M. Wt: 70.09 g/mol
InChI Key: RMBAVIFYHOYIFM-UHFFFAOYSA-M
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Description

Sodium methanethiolate is a chemical compound that is often used in organic synthesis. It is known for its role in the formation of various organic compounds through reactions with different reagents. The compound is typically associated with the generation of methyl polyfluoroalkyl sulphides when reacted with polyfluoroiodoalkanes in the presence of dimethyl disulphide, as described in a study where high yields were achieved under optimized conditions .

Synthesis Analysis

The synthesis of sodium methanethiolate-related compounds can involve various reagents and catalysts. For instance, sodium dithionite has been used to initiate the reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with 1,3,5-trimethoxybenzene, leading to the formation of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane . This reaction showcases the versatility of sodium methanethiolate in facilitating the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds synthesized using sodium methanethiolate can be quite diverse. For example, the structure of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane was confirmed through spectral methods and X-ray crystal analysis, indicating the precise arrangement of atoms within the molecule .

Chemical Reactions Analysis

Sodium methanethiolate participates in various chemical reactions. It has been used in the presence of dimethyl disulphide to react with polyfluoroiodoalkanes, yielding methyl polyfluoroalkyl sulphides . Additionally, sodium methanethiolate can be involved in the formation of bis(methylthio)(methylsulfinyl)methane when methyl (methylthio)methyl sulfoxide is treated with sodium hydride .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of sodium methanethiolate are not detailed in the provided papers, the studies do highlight the reactivity of sodium methanethiolate in various chemical environments. For instance, its reactivity with sodium hydride and the subsequent suppression of side reactions by butyl iodide demonstrate its chemical behavior in synthesis processes . Moreover, the role of sodium compounds in the formation and inhibition of methane gas hydrates suggests that sodium ions, including those derived from sodium methanethiolate, can significantly influence the physical properties of other chemical systems .

Scientific Research Applications

1. Toxicology and Treatment Research

Sodium methanethiolate has been studied in the context of its toxic effects and potential treatments. For instance, Maddry et al. (2020) explored the efficacy of intravenous hydroxocobalamin for treating sodium methanethiolate exposure in a swine model, highlighting its potential as a treatment for methanethiol toxicity (Maddry et al., 2020).

2. Chemistry and Biochemistry

In the realm of chemistry and biochemistry, sodium methanethiolate has been utilized in various studies. Lei and Boatright (2006) discovered that methionine is a key methyl group donor for methanethiol formation in soy proteins, indicating the role of sodium methanethiolate in biochemical processes (Lei & Boatright, 2006). Additionally, Máslankiewicz and Marciniec (2009) explored its use in the synthesis of quinolinesulfonamides, demonstrating its application in organic synthesis (Máslankiewicz & Marciniec, 2009).

3. Environmental Science and Engineering

Van Leerdam et al. (2007) investigated the anaerobic degradation of methanethiol at high salinity, providing insights into environmental and engineering applications of sodium methanethiolate (Van Leerdam et al., 2007). Lin et al. (2009) utilized it in enhancing biogas production during anaerobic digestion, signifying its role in renewable energy research (Lin et al., 2009).

Safety And Hazards

Sodium methanethiolate is classified as a flammable solid, and it is toxic if swallowed . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The global Sodium Methanethiolate market was valued at US$ 202.1 million in 2023 and is anticipated to reach US$ 261.4 million by 2030, witnessing a CAGR of 3.7% during the forecast period . This indicates a growing interest and potential future directions in the use and application of Sodium methanethiolate.

properties

IUPAC Name

sodium;methanethiolate
Source PubChem
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InChI

InChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBAVIFYHOYIFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NaS
Source PubChem
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Related CAS

74-93-1 (Parent)
Record name Methyl mercaptan sodium salt
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DSSTOX Substance ID

DTXSID7027592
Record name Sodium thiomethoxide
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Molecular Weight

70.09 g/mol
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Physical Description

Liquid, Colorless liquid; [EPA ChAMP: Submission] Light brown solid; [Sigma-Aldrich MSDS] Strong offensive odor;
Record name Methanethiol, sodium salt (1:1)
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Record name Sodium methanethiolate
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Vapor Pressure

0.00000108 [mmHg]
Record name Sodium methanethiolate
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Product Name

Sodium methanethiolate

CAS RN

5188-07-8
Record name Methyl mercaptan sodium salt
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Record name Methanethiol, sodium salt (1:1)
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Record name Sodium thiomethoxide
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Record name Sodium methanethiolate
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Record name SODIUM METHANETHIOLATE
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Synthesis routes and methods I

Procedure details

Acetaldoxime (30 g., 0.5 mole) was dissolved in 200 g. of water and the solution cooled to -5 to -10° C. Over a period of 20 to 30 minutes, 30 g. of chlorine was introduced into the solution with agitation. During the chlorine addition, the reaction temperature was maintained at -5° to -10° C. An additional 6 grams of chlorine was added in 10 minutes. The mixture was stirred for 10-15 minutes at -10° C. A sodium methyl mercaptide solution was prepared by dissolving methyl mercaptan (25 g, 0.52 mole) in a caustic solution containing 40 g. of sodium hydroxide in 100 g. of water. The mercaptide solution was fed directly into the reaction mixture over a 15 to 20 minute time period while maintaining the temperature at -10° C. The reaction mixture was stirred for an additional 15 minutes and then neutralized to a pH 7.5 by addition of 50% sodium hydroxide solution. Crystaline methyl hydroxythioacetimidate was recovered at -10° C. by filtration. The product was re-slurried in hexane, filtered and dried to obtain 43 grams (83% yield) of methyl hydroxythioacetimidate, mp 87°-88° C.
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Synthesis routes and methods II

Procedure details

Acetaldoxime (30 g., 0.5 mole) was dissolved in 200 g. of a solvent mixture containing 175 g. of water and 25 g. of ethylene glycol, and the solution was cooled to -5° to -10° C. Over a period of 20-30 minutes, 30 g. of chlorine was introduced to to the solution with good agitation. During chlorination, the reaction temperature was maintained at -5° to -10° C. An additional 6 g. of chlorine was added in 10 minutes. The mixture was stirred for 10-15 minutes at -10° C. A sodium methyl mercaptide solution was prepared by dissolving methyl mercaptan (25 g., 0.52 mole) in a caustic solution containing 40 g. of sodium hydroxide in 100 g. of water. The mercaptide solution was fed directly into the acethydroxamoyl chloride solution at -10° C. over a 15-20 minute period. The reaction mixture was stirred for an additional 15 minutes and then neutralized to pH 7.5 with a 50-percent caustic solution. The crystalline methyl hydroxythioacetimidate was recovered at -10° C. by filtration. The methyl hydroxythioacetimidate was reslurred in hexane, filtered and dried to obtain 47 gram of methylhydroxythioacetimidate mp 87°-89° C. This represented a 90% yield.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium methanethiolate

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